Actinamine Dihydrochloride
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Overview
Description
Actinamine Dihydrochloride is a broad-spectrum antibiotic known for its ability to inhibit microbial growth by binding to the ribosome and preventing protein synthesis . It is effective against various bacterial and fungal infections . The compound has a molecular formula of C8H20Cl2N2O4 and a molecular weight of 279.16 g/mol .
Mechanism of Action
Target of Action
Actinamine Dihydrochloride primarily targets the ribosome . The ribosome is a complex molecular machine found within all living cells that serves as the site of biological protein synthesis. It links amino acids together in the order specified by messenger RNA (mRNA) molecules .
Mode of Action
This compound interacts with its target, the ribosome, by binding to it . This binding prevents protein synthesis, thereby inhibiting the growth of microbes . The compound’s interaction with the ribosome and the resulting changes in protein synthesis are key to its antimicrobial activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway . By binding to the ribosome, this compound inhibits the translation of mRNA into protein, disrupting this crucial cellular process . The downstream effects of this disruption can include inhibited growth and eventual death of the microorganism .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of protein synthesis . This inhibition can prevent the growth of certain microorganisms, making this compound effective against certain strains of Actinomyces, Corynebacterium, and Streptomyces .
Preparation Methods
Actinamine Dihydrochloride is typically synthesized through organic chemical reactions. One common method involves reacting the appropriate starting material with hydrogen chloride to produce this compound crystals . The industrial production of this compound often involves fermentation processes using the bacterium Streptomyces spectabilis.
Chemical Reactions Analysis
Actinamine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule.
Reduction: This reaction can modify the compound’s structure by adding hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another. Common reagents used in these reactions include hydrogen chloride and other electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Actinamine Dihydrochloride has diverse applications in scientific research:
Comparison with Similar Compounds
Actinamine Dihydrochloride is similar to other antibiotics such as Spectinomycin. it is unique in its ability to bind to the ribosome and inhibit protein synthesis effectively . Other similar compounds include:
Spectinomycin: An aminocyclitol antibiotic that also inhibits protein synthesis.
Deoxyspectinomycins: Analogues of Spectinomycin with modified hydroxyl groups.
This compound stands out due to its broad-spectrum activity and effectiveness against low-basicity microorganisms .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Actinamine Dihydrochloride involves a series of reactions that lead to the formation of the final product. The starting materials are commercially available and can be easily obtained. The reaction steps involve the use of various reagents and catalysts to carry out the required transformations.", "Starting Materials": [ "2,4,5-trimethoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "1,2-diaminocyclohexane", "hydrochloric acid", "sodium hydroxide", "acetic acid", "ethanol", "diethyl ether" ], "Reaction": [ "Step 1: Condensation of 2,4,5-trimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the corresponding enamine", "Step 2: Reduction of the enamine with sodium borohydride to form the corresponding alcohol", "Step 3: Protection of the alcohol with tert-butyl dimethylsilyl chloride (TBDMS-Cl) to form the TBDMS ether", "Step 4: Reaction of the TBDMS ether with 1,2-diaminocyclohexane in the presence of hydrochloric acid to form the corresponding amine", "Step 5: Deprotection of the TBDMS ether with tetra-n-butylammonium fluoride (TBAF) to form the corresponding alcohol", "Step 6: Conversion of the alcohol to the dihydrochloride salt by treatment with hydrochloric acid in ethanol and diethyl ether" ] } | |
CAS No. |
52049-70-4 |
Molecular Formula |
C8H20Cl2N2O4 |
Molecular Weight |
279.158 |
IUPAC Name |
(1S,3R,4S,6R)-4,6-bis(methylamino)cyclohexane-1,2,3,5-tetrol;dihydrochloride |
InChI |
InChI=1S/C8H18N2O4.2ClH/c1-9-3-5(11)4(10-2)7(13)8(14)6(3)12;;/h3-14H,1-2H3;2*1H/t3-,4+,5?,6+,7-,8?;; |
InChI Key |
FBEYLEBLKPGEJY-PZTBLVBHSA-N |
SMILES |
CNC1C(C(C(C(C1O)O)O)NC)O.Cl.Cl |
Synonyms |
1,3-Dideoxy-1,3-bis(methylamino)-myo-inositol Dihydrochloride |
Origin of Product |
United States |
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